Thioglycolic Acid n-Octyl Ester

Descripción general

Descripción

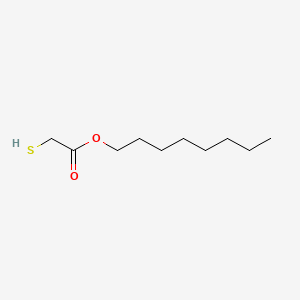

Thioglycolic Acid n-Octyl Ester is an organic compound with the molecular formula C10H20O2S. It is an ester formed from the reaction of acetic acid, mercapto- (also known as thioglycolic acid) and octanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thioglycolic Acid n-Octyl Ester can be synthesized through the esterification reaction between acetic acid, mercapto- and octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

CH3COOH+HSCH2CH2OH→CH3COSCH2CH2OH+H2O

Industrial Production Methods

In industrial settings, the production of acetic acid, mercapto-, octyl ester may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Thioglycolic Acid n-Octyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and octanol.

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Acetic acid and octanol.

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Thioglycolic Acid n-Octyl Ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism of action of acetic acid, mercapto-, octyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release acetic acid and octanol, which can then participate in various biochemical reactions. The mercapto group can form disulfide bonds with proteins, affecting their structure and function.

Comparación Con Compuestos Similares

Similar Compounds

Octyl acetate: An ester formed from octanol and acetic acid, used in fragrances and flavors.

Methyl thioglycolate: An ester formed from methanol and thioglycolic acid, used in hair care products and as a reagent in organic synthesis.

Uniqueness

Thioglycolic Acid n-Octyl Ester is unique due to the presence of both an ester and a mercapto group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse applications.

Actividad Biológica

Thioglycolic Acid n-Octyl Ester (TGnOE) is a thiol compound that has garnered attention for its diverse biological activities, particularly in dermatological applications and protein chemistry. This article explores the compound's mechanisms of action, applications in various fields, and relevant research findings.

This compound is derived from thioglycolic acid and features a longer alkyl chain, which enhances its hydrophobic properties compared to shorter-chain analogs. This structural characteristic contributes to its efficacy in cosmetic formulations, particularly in hair removal and skin treatments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂S |

| Molecular Weight | 204.34 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The primary biological activity of TGnOE is attributed to its ability to disrupt disulfide bonds in proteins. This property is particularly significant in keratin, a key structural protein in hair and skin. By breaking these bonds, TGnOE facilitates depilation processes and enhances the penetration of other active ingredients in topical formulations.

Disulfide Bond Disruption

TGnOE undergoes a thiol-disulfide exchange reaction with cystine residues in proteins:

This reaction not only aids in hair removal but also has implications for protein folding studies and stability assessments.

Applications

-

Dermatological Treatments

- Hair Removal : Utilized in depilatory creams due to its efficacy in breaking down keratin.

- Skin Treatments : Investigated for its potential to enhance skin penetration of other therapeutic agents.

-

Biochemical Research

- Employed as a biochemical agent in proteomics to study protein interactions and modifications.

- Transdermal Drug Delivery

Case Studies

- A study demonstrated that TGnOE could effectively convert cystine to cysteine under controlled conditions, confirming its role as a reducing agent . In this study, the reaction was monitored using thin-layer chromatography (TLC), showing significant conversion over time.

- Clinical trials involving patients with Tinea Pedis showed that topical applications of formulations containing TGnOE led to significant improvements in symptoms such as itching and redness within one week .

Toxicological Assessments

- Toxicity studies indicate that while TGnOE exhibits moderate acute toxicity (LD50 values around 500 mg/kg), it is generally well-tolerated when used topically at lower concentrations . Skin sensitization tests have shown variable results, with some formulations eliciting positive responses in guinea pigs .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Keratin Disruption | Breaks disulfide bonds in keratin for hair removal |

| Protein Interaction | Modifies protein structure, aiding biochemical research |

| Transdermal Enhancement | Improves penetration of active ingredients in topical drugs |

Propiedades

IUPAC Name |

octyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADOXCFISYCULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064764 | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7664-80-4 | |

| Record name | Octyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Octyl thioglycolate in material science?

A1: Octyl thioglycolate is primarily recognized as a potent coupling agent for enhancing the bonding strength and durability of acrylate and epoxy adhesives to metal surfaces. [] This is attributed to its strong chemical interaction with metals, particularly the formation of a sulfur-metal bond. []

Q2: How does the molecular structure of Octyl thioglycolate influence its self-assembly on metal surfaces?

A2: Research indicates that the length of the alkyl chain in thioglycolates plays a crucial role in their self-assembly behavior on metal surfaces. While longer chain thioglycolates, like dodecyl thioglycolate (C12) and stearyl thioglycolate (C18), demonstrate a strong tendency to self-assemble and orient themselves on gold surfaces, Octyl thioglycolate, with its shorter C8 alkyl chain, does not exhibit this behavior. [] This suggests that a certain chain length is critical for effective packing and orientation on the metal surface.

Q3: Can Octyl thioglycolate be recovered from industrial byproducts? What are the environmental implications?

A3: Yes, Octyl thioglycolate can be effectively recovered from distillation residues generated during its production. [] These residues, primarily composed of oxidized Octyl thioglycolate byproducts, pose environmental hazards and disposal challenges. A method employing hydrogenolysis of disulfide bonds in these residues has been shown to recover up to 63.64% of Octyl thioglycolate. [] This approach provides a sustainable solution for resource utilization and minimizes the environmental impact of industrial waste.

Q4: Are there alternative synthetic routes for producing Octyl thioglycolate?

A4: Beyond conventional methods, Octyl thioglycolate can be synthesized via the Bunte method. [] This approach involves the reaction of sodium thiosulfate with an alkyl halide, followed by hydrolysis to yield the desired thioglycolic acid. [] This acid can then be esterified with isooctanol to produce Octyl thioglycolate. Additionally, continuous synthesis methods utilizing an excess of alcohol and azeotropic distillation under vacuum have been developed to enhance the efficiency of Octyl thioglycolate production. []

Q5: What are the challenges in treating wastewater generated during Octyl thioglycolate production?

A5: Wastewater from Octyl thioglycolate production presents a significant environmental concern due to its high chemical oxygen demand (COD) and the presence of harmful pollutants. [] Treatment methods involve a multi-step process including organism recovery, neutralization, oxidation, air flotation, active carbon absorption, and distillation. [] This complex procedure highlights the importance of developing sustainable and cost-effective wastewater treatment technologies for this industry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.